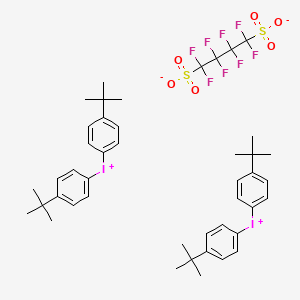
Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate: is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various applications, particularly in the field of photolithography and polymerization processes. The compound is characterized by its high reactivity and ability to generate acid upon exposure to light, making it valuable in industrial and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate typically involves the reaction of iodine with tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to room temperature. Trifluoromethanesulfonic acid is then added to facilitate the formation of the iodonium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment and safety measures is essential due to the reactive nature of the intermediates and final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iodonium group.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The iodonium group can be substituted by nucleophiles, leading to the formation of different products
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Solvents: Dichloromethane, ethyl lactate, and γ-butyrolactone are typical solvents.
Conditions: Reactions are often carried out at low temperatures to room temperature
Major Products:
Applications De Recherche Scientifique
Chemistry:
Photoinitiator: Used in photopolymerization processes to initiate the polymerization of monomers.
Photoacid Generator: Generates acid upon exposure to light, useful in photolithography
Biology and Medicine:
Radiofluorination: Used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Industry:
Semiconductor Manufacturing: Utilized in photolithography for the production of microchips and other semiconductor devices.
Mécanisme D'action
The mechanism of action of Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate involves the absorption of light, leading to the cleavage of the iodonium group. This cleavage generates a cationic portion and an anionic portion, which are highly reactive. The generated acid and free radicals can initiate polymerization reactions or other chemical transformations .
Comparaison Avec Des Composés Similaires
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium nonafluorobutanesulfonate
Uniqueness: Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate is unique due to its specific perfluorobutanedisulfonate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for certain photoinitiation and photoacid generation applications compared to its analogs .
Propriétés
Numéro CAS |
799274-55-8 |
|---|---|
Formule moléculaire |
C44H52F8I2O6S2 |
Poids moléculaire |
1146.8 g/mol |
Nom IUPAC |
bis(4-tert-butylphenyl)iodanium;1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonate |
InChI |
InChI=1S/2C20H26I.C4H2F8O6S2/c2*1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)19(13,14)15)2(7,8)4(11,12)20(16,17)18/h2*7-14H,1-6H3;(H,13,14,15)(H,16,17,18)/q2*+1;/p-2 |
Clé InChI |
MWWKFJPNDFZWRY-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)S(=O)(=O)[O-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















